![molecular formula C24H25N5O2 B2788304 Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 488853-22-1](/img/structure/B2788304.png)
Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate
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Description
Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate is a chemical compound that has garnered a lot of attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
- Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate has been studied for its antibacterial and antifungal properties. Researchers have explored its effectiveness against various microorganisms, and it exhibits moderate activity in inhibiting bacterial and fungal growth .
- The compound’s piperazine ring provides conformational flexibility, allowing favorable interactions with macromolecules. Its easy modifiability, water solubility, and capacity for hydrogen bonding make it valuable in drug discovery .
- Researchers use derivatives of piperazine, including this compound, as building blocks for synthesizing novel organic compounds such as amides, sulphonamides, Mannich bases, and more .
- Although further studies are needed, piperazine-containing compounds have shown anticancer activity. Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate could be explored as a potential lead compound for developing new anticancer agents .
- Piperazine derivatives have been investigated for their antiparasitic properties. This compound’s unique structure may contribute to its efficacy against parasites .
- While not extensively studied, piperazine-based compounds have demonstrated antihistamine and antidepressant activities. Researchers might explore this compound further in these contexts .
- Beyond biological applications, Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate serves as a versatile intermediate in organic synthesis. It participates in the construction of various functional groups, including amides, sulphonamides, and heterocycles .
Antibacterial and Antifungal Activities
Drug Discovery and Medicinal Chemistry
Anticancer Potential
Antiparasitic Applications
Antihistamine and Antidepressant Research
Synthetic Intermediates and Building Blocks
properties
IUPAC Name |
propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17(2)31-24(30)19(16-25)22-23(27-21-11-7-6-10-20(21)26-22)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,17,19H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRXDISOAYOKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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